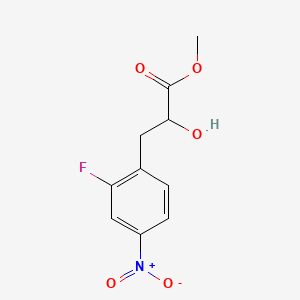
Methyl 3-(2-fluoro-4-nitrophenyl)-2-hydroxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2-fluoro-4-nitrophenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro and nitro group on the phenyl ring, along with a hydroxypropanoate ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-fluoro-4-nitrophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-fluoro-4-nitrophenyl)-2-hydroxypropanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents that can be easily recycled is also common to reduce production costs and environmental impact.
化学反应分析
Types of Reactions
Methyl 3-(2-fluoro-4-nitrophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Methyl 3-(2-fluoro-4-nitrophenyl)-2-oxopropanoate.
Reduction: Methyl 3-(2-fluoro-4-aminophenyl)-2-hydroxypropanoate.
Substitution: Methyl 3-(2-substituted-4-nitrophenyl)-2-hydroxypropanoate.
科学研究应用
Methyl 3-(2-fluoro-4-nitrophenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 3-(2-fluoro-4-nitrophenyl)-2-hydroxypropanoate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with particular receptors. The presence of the fluoro and nitro groups can enhance its binding affinity and specificity towards certain molecular targets.
相似化合物的比较
Similar Compounds
- Methyl 3-(2-fluoro-4-nitrophenyl)-2-oxopropanoate
- Methyl 3-(2-fluoro-4-aminophenyl)-2-hydroxypropanoate
- Methyl 3-(2-chloro-4-nitrophenyl)-2-hydroxypropanoate
Uniqueness
Methyl 3-(2-fluoro-4-nitrophenyl)-2-hydroxypropanoate is unique due to the combination of the fluoro and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the hydroxypropanoate ester moiety also adds to its versatility in various chemical transformations and applications.
属性
分子式 |
C10H10FNO5 |
|---|---|
分子量 |
243.19 g/mol |
IUPAC 名称 |
methyl 3-(2-fluoro-4-nitrophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H10FNO5/c1-17-10(14)9(13)4-6-2-3-7(12(15)16)5-8(6)11/h2-3,5,9,13H,4H2,1H3 |
InChI 键 |
DGZVSFVTPQSMKV-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(CC1=C(C=C(C=C1)[N+](=O)[O-])F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-2-cyclobutyl-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13558499.png)

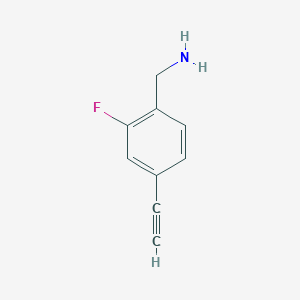
![2-Bromo-3-[(piperazin-1-yl)methyl]phenol](/img/structure/B13558507.png)
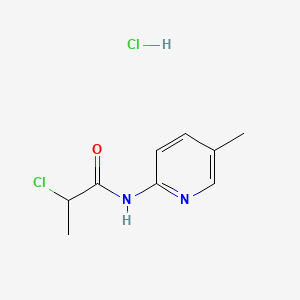

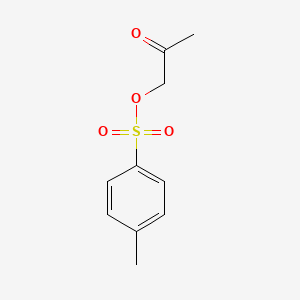
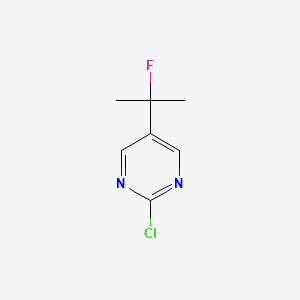
![3-tert-butyl-3aH,6H,6aH-4lambda6-[1,2]oxathiolo[3,4-d][1,2]oxazole-4,4-dione](/img/structure/B13558528.png)
![3-[(Methylamino)methyl]quinolin-2-ol hydrochloride](/img/structure/B13558538.png)
![4-[(3-Bromophenyl)sulfanyl]-3-cyclopropylbenzonitrile](/img/structure/B13558557.png)
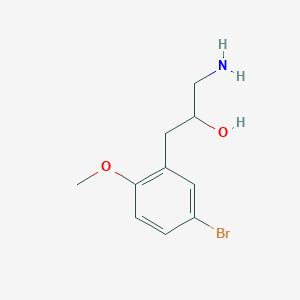
![1-[3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one](/img/structure/B13558559.png)
![N-[4-(4-sulfanylbutyl)phenyl]acetamide](/img/structure/B13558560.png)
